molecular formula C9H17NO B1590408 4-Cyclopentylmorpholine CAS No. 39198-78-2

4-Cyclopentylmorpholine

Cat. No.: B1590408
CAS No.: 39198-78-2
M. Wt: 155.24 g/mol
InChI Key: WQSGOPRYLPXKNG-UHFFFAOYSA-N
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Description

4-Cyclopentylmorpholine is an organic compound with the chemical formula C10H19NO. It is a cyclic amine that has gained attention due to its potential therapeutic and industrial applications . This compound is characterized by a morpholine ring substituted with a cyclopentyl group, making it a unique structure among morpholine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclopentylmorpholine can be synthesized by reacting cyclopentanone with sodium quinolate in an appropriate solvent . The reaction typically involves the following steps:

    Formation of the intermediate: Cyclopentanone reacts with sodium quinolate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis in a chemical laboratory involves careful control of reaction conditions to ensure safety and yield .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylmorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the cyclopentyl or morpholine ring is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylmorpholine oxides, while reduction may produce cyclopentylmorpholine hydrides.

Scientific Research Applications

4-Cyclopentylmorpholine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-cyclopentylmorpholine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with receptors and enzymes, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler structure without the cyclopentyl group.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the morpholine ring.

    N-Methylmorpholine: A morpholine derivative with a methyl group instead of a cyclopentyl group.

Uniqueness

4-Cyclopentylmorpholine is unique due to the presence of both the morpholine ring and the cyclopentyl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields.

Properties

IUPAC Name

4-cyclopentylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSGOPRYLPXKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540515
Record name 4-Cyclopentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39198-78-2
Record name 4-Cyclopentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Morpholinocyclopentene (30 g; 0.2 mole) was mixed with phosphorous acid (16.4 g; 0.2 mole) and heated with stirring. As the temperature reached 70° an exothermic process took place taking the internal temperature to 105°. The viscosity of the reaction mixture increased as the reaction proceeded. After maintaining at 100°-105° for 30 mins. the reaction mixture was diluted and basified. Extraction with chloroform yielded N-cyclopentylmorpholine (72%). The product was characterized by 13C and 1H nmr spectra. ##STR16##
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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